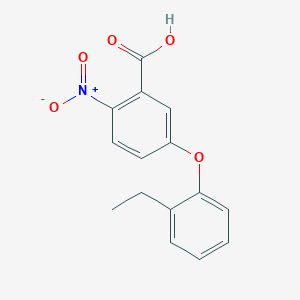
5-(2-Ethylphenoxy)-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethylphenoxy)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and an ethylphenoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylphenoxy)-2-nitrobenzoic acid typically involves the following steps:
Nitration: The introduction of the nitro group into the benzoic acid ring is achieved through nitration. This process involves treating benzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Etherification: The ethylphenoxy group is introduced via an etherification reaction. This involves reacting the nitrated benzoic acid with 2-ethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Ethylphenoxy)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-(2-Ethylphenoxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Ethylphenoxy)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethylphenoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethylphenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Ethylphenoxy)-2-furoic acid: Similar structure but with a furoic acid core instead of a benzoic acid core.
2-(2-Ethylphenoxy)benzoic acid: Similar structure but without the nitro group.
Uniqueness
5-(2-Ethylphenoxy)-2-nitrobenzoic acid is unique due to the presence of both the nitro and ethylphenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13NO5 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
5-(2-ethylphenoxy)-2-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO5/c1-2-10-5-3-4-6-14(10)21-11-7-8-13(16(19)20)12(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
LPSXKXKJESIUDS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















